molecular formula C8H6F3NO3 B8616138 METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE CAS No. 237760-08-6

METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE

Cat. No.: B8616138
CAS No.: 237760-08-6
M. Wt: 221.13 g/mol
InChI Key: NGKMJXTWZOCSHG-UHFFFAOYSA-N
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Description

METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methyl ester group attached to a pyridine ring

Preparation Methods

The synthesis of METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Another approach involves the esterification of 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Chemical Reactions Analysis

METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and reagents such as sulfuric acid, triethylamine, and lithium aluminum hydride. Major products formed from these reactions include 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid, 4-hydroxy-2-(trifluoromethyl)-3-pyridinemethanol, and various substituted derivatives .

Scientific Research Applications

METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, further influencing the compound’s activity .

Comparison with Similar Compounds

METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE can be compared with other similar compounds, such as:

    4-Hydroxy-2-(trifluoromethyl)pyridine: Lacks the ester group, making it less versatile in synthetic applications.

    Methyl 4-Hydroxy-3-pyridinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

The uniqueness of this compound lies in the combination of the trifluoromethyl group, hydroxyl group, and methyl ester group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-4(13)2-3-12-6(5)8(9,10)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKMJXTWZOCSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191227
Record name Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237760-08-6
Record name Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237760-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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